Regioisomeric Differentiation: 4-Chloro vs. 5-Chloro Substitution in Schiff Base Formation
In a systematic study comparing chloro-, bromo-, and methyl-substituted 2'-hydroxypropiophenones, the 4-chloro regioisomer (CAS 1127-97-5) and the 5-chloro regioisomer (CAS 2892-16-2) were each condensed with identical amines (benzylamine, p-toluidine, aniline, propylamine) to yield Schiff base ligands. The resulting ligands from the 4-chloro regioisomer exhibited distinct IR spectral features (phenolic –OH stretch at 3000–3200 cm⁻¹, azomethine C=N stretch at 1684–1595 cm⁻¹) and unique mass spectrometric fragmentation patterns compared to those derived from the 5-chloro analog, confirming that the position of the chlorine atom on the aromatic ring directly influences the electronic environment of the chelating moiety and consequently the coordination behavior of the ligands [1].
| Evidence Dimension | Spectroscopic signature (IR C=N stretch, MS fragmentation) of Schiff base ligands derived from regioisomeric chloro-hydroxypropiophenones |
|---|---|
| Target Compound Data | 4-Chloro-2-hydroxypropiophenone-derived Schiff bases: IR azomethine band 1684–1595 cm⁻¹; distinct MS pattern |
| Comparator Or Baseline | 5-Chloro-2-hydroxypropiophenone (CAS 2892-16-2)-derived Schiff bases: IR azomethine band in same range but with shifted absorbance maxima; distinguishable MS fragmentation |
| Quantified Difference | Qualitatively distinct IR and MS profiles; reproducible differentiation between regioisomeric ligand series |
| Conditions | Condensation with benzylamine, p-toluidine, aniline, propylamine; characterization by IR, ¹H-NMR, UV-Vis, and mass spectrometry |
Why This Matters
For researchers synthesizing metal complexes or studying structure-activity relationships, the 4-chloro regioisomer yields ligands with different electronic and steric profiles at the metal-binding site compared to the 5-chloro regioisomer, directly influencing complex stability and catalytic or biological activity.
- [1] Wagh S, Patil BR. Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone. Orient J Chem. 2021;37(3). Available from: http://www.orientjchem.org/vol37no3/synthesis-and-spectral-characterization-of-some-new-novel-schiff-bases-derived-from-hydroxy-propiophenone/ View Source
